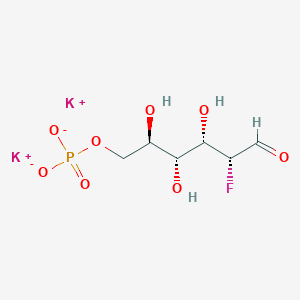

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt, commonly referred to as 2F-DG, is a metabolically active compound with potential applications in scientific research, drug discovery, and medical diagnostics. 2F-DG is a small molecule that is structurally similar to glucose, but with a fluorine atom replacing the hydroxyl group at the 2-position on the glucose molecule. This difference in structure makes 2F-DG a unique compound that has been studied extensively in recent years.

Scientific Research Applications

Metabolism in Plants and Animals : FDG is used as a radiotracer in plant imaging, exhibiting a distinct metabolic fate in plants compared to animal cells. In Arabidopsis thaliana, major end products of FDG metabolism include 2-deoxy-2-fluoro-gluconic acid, FDG-6-phosphate, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG, pointing towards glycolysis and starch degradation pathways (Fatangare et al., 2015). In mice, FDG accumulates in organs as FDG or FDG-6-phosphate and 2-deoxy-2-fluoro-D-mannose (FDM) or FDM-6-phosphate, with different metabolic rates observed in various organs (Kanazawa et al., 1986).

Clinical and Diagnostic Applications : The history of FDG's synthesis and its behavior mimicking natural glucose make it a powerful tool in clinical diagnostics. Its unique property of being metabolically trapped in the cell after phosphorylation by hexokinase, especially its radiolabeled derivative used in positron emission tomography (PET), highlights its significance in medical imaging (Pacák & Černý, 2002).

Cancer Research : FDG's uptake and retention by cancer cells, followed by phosphorylation and accumulation, make it a crucial agent in cancer research. For instance, the conversion of FDG to FDG-6-phosphate and beyond in cancer cells provides insights for tumor diagnosis and therapy monitoring (Klebermass et al., 2021).

Brain Metabolism Studies : FDG is used in studying brain metabolism, with its epimerization to 2-deoxy-2-fluoro-D-mannose in the brain being a critical indicator of brain activity. This property of FDG makes it a functional probe for NMR in monitoring brain functions (Nakada et al., 1986).

Molecular Imaging : FDG has applications in molecular imaging, particularly in MRI, for detecting tumors and metastases in laboratory animals. This application extends to potentially replacing PET/CT or PET/MRI in clinical settings for cancer detection (Rivlin et al., 2013).

properties

IUPAC Name |

dipotassium;[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FO8P.2K/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLAPZQGXJMGKS-FAOVPRGRSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FK2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

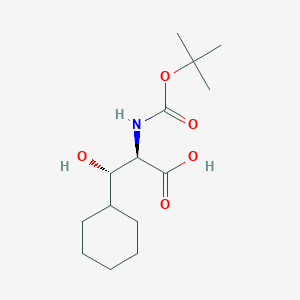

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B1142041.png)

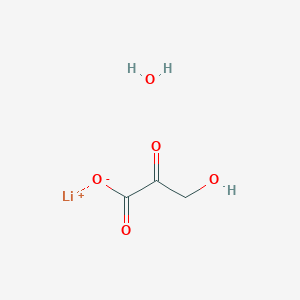

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)

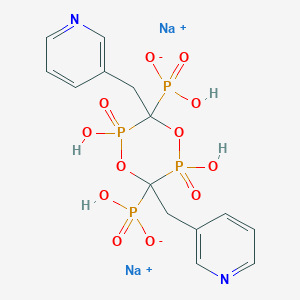

![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)